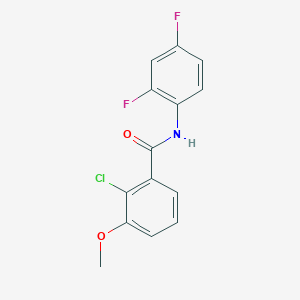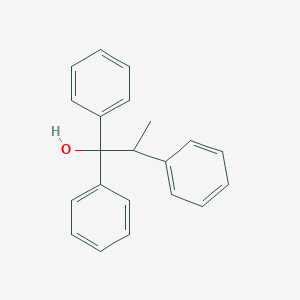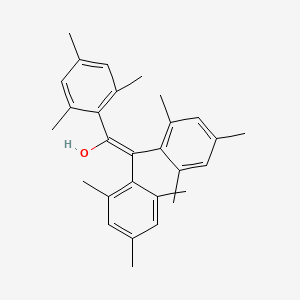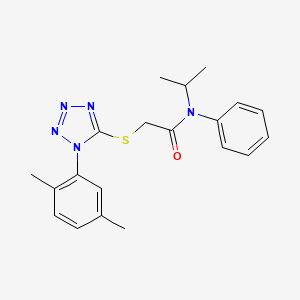![molecular formula C19H16ClFN4O B11960931 N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11960931.png)
N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(E)-(2-cloro-6-fluorofenil)metilideno]-3-(4-etilfenil)-1H-pirazol-5-carbohidrazida es un complejo compuesto orgánico caracterizado por su estructura molecular única
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N'-[(E)-(2-cloro-6-fluorofenil)metilideno]-3-(4-etilfenil)-1H-pirazol-5-carbohidrazida típicamente implica la condensación de 2-cloro-6-fluorobenzaldehído con 3-(4-etilfenil)-1H-pirazol-5-carbohidrazida bajo condiciones de reacción específicas. La reacción generalmente se lleva a cabo en presencia de un solvente adecuado, como etanol o metanol, y un catalizador, como ácido acético, para facilitar el proceso de condensación.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El proceso se optimizaría para la eficiencia, el rendimiento y la pureza, a menudo involucrando reactores de flujo continuo y sistemas automatizados para garantizar una calidad de producción constante.
Análisis De Reacciones Químicas
Tipos de Reacciones
N'-[(E)-(2-cloro-6-fluorofenil)metilideno]-3-(4-etilfenil)-1H-pirazol-5-carbohidrazida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Esta reacción puede eliminar oxígeno o agregar hidrógeno al compuesto.
Sustitución: Esta reacción puede reemplazar un grupo funcional por otro.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores comunes incluyen borohidruro de sodio (NaBH₄) e hidruro de aluminio y litio (LiAlH₄).
Sustitución: Los reactivos comunes incluyen halógenos (por ejemplo, cloro, bromo) y nucleófilos (por ejemplo, iones hidróxido).
Productos Mayores
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
N'-[(E)-(2-cloro-6-fluorofenil)metilideno]-3-(4-etilfenil)-1H-pirazol-5-carbohidrazida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un bloque de construcción para sintetizar moléculas más complejas.
Biología: Se investiga por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora por sus posibles efectos terapéuticos en el tratamiento de diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N'-[(E)-(2-cloro-6-fluorofenil)metilideno]-3-(4-etilfenil)-1H-pirazol-5-carbohidrazida implica su interacción con objetivos y vías moleculares específicas. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando varios efectos biológicos. Los objetivos y vías moleculares exactos pueden variar según la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos Similares
- N'-[(E)-(2-cloro-6-fluorofenil)metilideno]-2-{[4-(4-metoxifenil)-5-(4-metilfenil)-4H-1,2,4-triazol-3-il]sulfanil}aceto hidrazida
- N'-[(E)-(2-cloro-6-fluorofenil)metilideno]-1,4,5,6-tetrahidrociclopentano[c]pirazol-3-carbohidrazida
- (E)-N-[(2-cloro-6-fluorofenil)metilideno]hidroxilamina
Unicidad
N'-[(E)-(2-cloro-6-fluorofenil)metilideno]-3-(4-etilfenil)-1H-pirazol-5-carbohidrazida es única debido a su estructura molecular específica, que imparte propiedades químicas y biológicas distintas. Su combinación de grupos funcionales y geometría molecular lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C19H16ClFN4O |
|---|---|
Peso molecular |
370.8 g/mol |
Nombre IUPAC |
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-(4-ethylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H16ClFN4O/c1-2-12-6-8-13(9-7-12)17-10-18(24-23-17)19(26)25-22-11-14-15(20)4-3-5-16(14)21/h3-11H,2H2,1H3,(H,23,24)(H,25,26)/b22-11+ |
Clave InChI |
AVPDQFYTDHUNCC-SSDVNMTOSA-N |
SMILES isomérico |
CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC=C3Cl)F |
SMILES canónico |
CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=CC=C3Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11960853.png)



![butyl 2-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11960866.png)




![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11960906.png)


